molecular formula C13H18O3 B15163774 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- CAS No. 193224-56-5

2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)-

Cat. No.: B15163774
CAS No.: 193224-56-5
M. Wt: 222.28 g/mol
InChI Key: RZMADCYGJPHLLI-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with hydroxy and hexenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxy and hexenyl groups. For example, the hydroxy group can be introduced via hydroxylation reactions, while the hexenyl group can be added through alkylation or acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation and addition reactions required to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways .

Properties

CAS No.

193224-56-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-hydroxy-3-(3-methylhex-5-enoyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H18O3/c1-3-5-9(2)8-12(15)10-6-4-7-11(14)13(10)16/h3,9,16H,1,4-8H2,2H3

InChI Key

RZMADCYGJPHLLI-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CC(=O)C1=C(C(=O)CCC1)O

Origin of Product

United States

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